molecular formula C11H15NO B14901482 3-(4-Ethylphenyl)propanamide

3-(4-Ethylphenyl)propanamide

Cat. No.: B14901482
M. Wt: 177.24 g/mol
InChI Key: ATQPESNPXUYPQP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)propanamide is an organic compound with the molecular formula C11H15NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)propanamide typically involves the reaction of 4-ethylbenzylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction can be carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-Ethylbenzylamine} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid.

    Reduction: Formation of 3-(4-ethylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a similar structure but lacking the aromatic ring.

    4-Ethylbenzamide: Similar aromatic structure but with a different position of the amide group.

    3-(4-Chlorophenyl)propanamide: Similar structure with a chlorine substituent instead of an ethyl group.

Uniqueness

3-(4-Ethylphenyl)propanamide is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical, chemical, and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(4-ethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13)

InChI Key

ATQPESNPXUYPQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)N

Origin of Product

United States

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